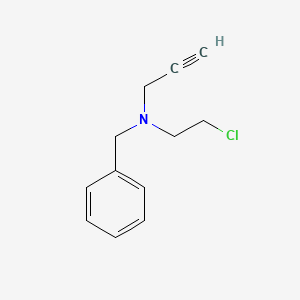

N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine

Description

N-Benzyl-N-(2-chloroethyl)prop-2-yn-1-amine (CAS: 946-58-7, molecular formula: C₁₂H₁₄ClN, molecular weight: 207.70) is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) backbone substituted with a benzyl group and a 2-chloroethyl group. This compound is structurally characterized by its alkynyl moiety, which confers reactivity in click chemistry and catalytic cross-coupling reactions. Its synthesis involves the alkylation of propargylamine precursors, as demonstrated by the reaction of N-benzyl-N-(2-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine with TBAF in acetonitrile under reflux, yielding fluorinated intermediates that are subsequently purified via column chromatography .

Properties

IUPAC Name |

N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12/h1,3-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEFJVWXYKGKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CCCl)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction of Benzylamine with Propargyl Bromide:

Reactants: Benzylamine and propargyl bromide.

Solvent: Anhydrous ethanol.

Conditions: The reaction mixture is heated under reflux for several hours.

Product: N-benzylprop-2-yn-1-amine.

-

Alkylation with 2-Chloroethyl Chloride:

Reactants: N-benzylprop-2-yn-1-amine and 2-chloroethyl chloride.

Solvent: Anhydrous tetrahydrofuran (THF).

Conditions: The reaction is carried out at room temperature with a base such as potassium carbonate.

Industrial Production Methods:

- The industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Nucleophiles such as sodium azide or potassium thiocyanate.

Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Products: Substituted derivatives of N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine.

-

**Ox

Biological Activity

N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine, with a CAS number of 946-58-7, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₄ClN

- Molecular Weight: 207.7 g/mol

The structure includes a benzyl group and a chloroethyl moiety, which are significant for its biological interactions.

Cytotoxicity Studies

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its cytotoxic activity:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| KB-31 | >10.00 | Drug-sensitive human epidermoid carcinoma cell line. |

| KB-8511 | 7.138 | Multidrug-resistant subline overexpressing P-glycoprotein. |

These results suggest that while the compound shows limited efficacy against the drug-sensitive KB-31 cells, it retains significant activity against the multidrug-resistant KB-8511 cells, indicating a potential mechanism for overcoming resistance in cancer therapy .

The proposed mechanism of action for this compound involves DNA alkylation similar to other chloroethylamine derivatives. This alkylation can lead to cross-linking of DNA strands, ultimately triggering apoptosis in cancer cells. Studies have highlighted that compounds with similar structures often induce programmed cell death through intrinsic pathways by promoting cytochrome c release and caspase activation .

Case Studies and Research Findings

-

Study on Antitumor Activity :

A study investigated various derivatives of chloroethylamines, including this compound, focusing on their ability to induce apoptosis in cancer cells. The findings indicated that this compound significantly reduced cell viability in resistant cancer cell lines, suggesting its potential as a lead compound for further development . -

Synergistic Effects :

In combination studies with other chemotherapeutic agents, this compound demonstrated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This highlights its potential role in combination therapy approaches . -

In Vivo Studies :

Preliminary in vivo studies have shown promising results regarding the compound's efficacy in tumor-bearing animal models. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H14ClN

- Molecular Weight : 207.7 g/mol

- IUPAC Name : N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine

- Purity : Typically available at 95% purity

The structure includes a benzyl group, a chloroethyl substituent, and a propyne moiety, which contribute to its reactivity and biological activity.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on similar compounds have shown that modifications at specific sites can enhance their efficacy against seizures. The structure-activity relationship (SAR) studies suggest that substituents on the benzyl group can influence the anticonvulsant activity, making this compound a candidate for further investigation in this area .

Anticancer Potential

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Similar compounds have shown promising results against various cancer cell lines, indicating that this compound could potentially be developed into an anticancer agent through further structural optimization and testing .

Building Block in Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for the formation of various derivatives through standard organic reactions such as nucleophilic substitution and coupling reactions. This versatility is crucial for developing new compounds with desired biological activities or properties .

Reagent in Chemical Reactions

The chloroethyl group in this compound can act as a good leaving group, making it useful in reactions aimed at synthesizing more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such transformations are often required .

Case Study 1: Anticonvulsant Efficacy

A study demonstrated that certain N-benzyl derivatives exhibited superior anticonvulsant activity compared to traditional drugs like phenobarbital. The most effective compounds had specific electron-withdrawing groups which enhanced their interaction with sodium channels, suggesting that this compound could be similarly effective if optimized .

Case Study 2: Anticancer Activity Screening

In a screening of various derivatives against breast cancer cell lines, compounds structurally related to this compound showed promising anticancer activity. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the amine nitrogen or the alkyne backbone. Key examples include:

Key Structural Differences :

- Electrophilic Groups : The 2-chloroethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas bromophenyl (e.g., 1g ) or trifluoroacetamide groups (e.g., intermediates in ) improve cross-coupling efficiency.

- Bioactivity : Prop-2-yn-1-amine derivatives with aromatic substituents (e.g., indole in ) exhibit MAO-A inhibition, while the chloroethyl group may confer alkylating agent properties, relevant in prodrug design.

Physicochemical Properties

Q & A

Q. What are the common catalytic systems and reaction conditions for synthesizing N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine and its analogs?

Palladium-catalyzed cross-coupling reactions are widely employed. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile, combined with triethylamine as a base, enable alkynylation of propargylic amines . Reaction optimization typically involves adjusting catalyst loading (2–5 mol% Pd), stoichiometry of aryl halides (1.0–1.2 equiv.), and solvent selection (acetonitrile or DMF). Post-reaction hydrolysis (e.g., KOH in methanol/water) and purification via flash chromatography (SiO₂, 0–40% EtOAc in pentane) yield the target compound .

Q. How can structural purity of this compound be confirmed experimentally?

Characterization relies on ¹H/¹³C NMR to verify proton environments (e.g., alkyne protons at δ ~2.5–3.5 ppm) and HRMS for molecular ion confirmation. For example, HRMS (ESI+) for analogs like N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine shows [M+H]⁺ at m/z 300.0234 (calculated 300.0230) .

Q. What safety considerations are critical when handling this compound?

The compound’s 2-chloroethyl group may pose acute toxicity (dermal/oral) and sensitization risks. Use fume hoods, nitrile gloves, and avoid aqueous workups without proper neutralization (e.g., NaHCO₃ for acidic byproducts) .

Advanced Research Questions

Q. How does the choice of catalyst system influence regioselectivity in alkynylation reactions of propargylic amines?

PdCl₂(PPh₃)₂ with CuI promotes Sonogashira-type coupling but may require additives (e.g., aryl iodides) to suppress side reactions like hydroalkoxylation. For example, adding PPh₃ (20 mol%) in DMF enhances stability of palladium intermediates, improving yields to >90% in analogs . Mechanistic studies suggest oxidative addition of aryl halides to Pd(0) is rate-limiting .

Q. What strategies resolve contradictory NMR data in structurally similar analogs (e.g., para vs. meta substituents)?

Substituent electronic effects alter chemical shifts. For instance, electron-withdrawing groups (e.g., -Br) deshield adjacent protons, shifting aromatic signals upfield. Use 2D NMR (COSY, HSQC) to assign overlapping peaks, and compare with computational models (DFT) for validation .

Q. How can flash chromatography be optimized for purifying this compound amid polar byproducts?

Gradient elution (0–5% EtOAc in pentane) effectively separates nonpolar targets from trifluoroacetamide intermediates. For viscous oils, pre-adsorption onto Celite® improves resolution. Biotage systems with 120 g SiO₂ cartridges achieve >90% recovery for multi-gram syntheses .

Q. What are the synthetic applications of this compound in multi-functional ligand design?

The chloroethyl and alkyne moieties enable click chemistry (e.g., CuAAC) for conjugating bioactive molecules. For example, analogs have been used to develop Ca²⁺ channel modulators via Hantzsch reactions with acetoacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.